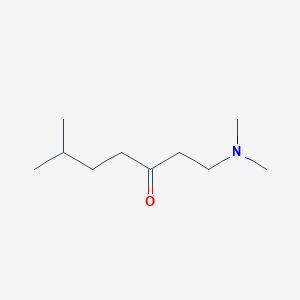

1-(Dimethylamino)-6-methylheptan-3-one

CAS No.: 107245-26-1

Cat. No.: VC2369040

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107245-26-1 |

|---|---|

| Molecular Formula | C10H21NO |

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | 1-(dimethylamino)-6-methylheptan-3-one |

| Standard InChI | InChI=1S/C10H21NO/c1-9(2)5-6-10(12)7-8-11(3)4/h9H,5-8H2,1-4H3 |

| Standard InChI Key | PZBJXYOGYUXIQV-UHFFFAOYSA-N |

| SMILES | CC(C)CCC(=O)CCN(C)C |

| Canonical SMILES | CC(C)CCC(=O)CCN(C)C |

Introduction

Chemical Structure and Identification

1-(Dimethylamino)-6-methylheptan-3-one (CAS: 107245-26-1) is an organic compound characterized by a dimethylamino group attached to a heptanone backbone. This aliphatic amine compound has a molecular formula of C10H21NO and a molecular weight of approximately 171.28 g/mol. The structure features a ketone functional group at the 3-position of the heptane chain, with a dimethylamino group at position 1 and a methyl branch at position 6, creating a distinctive molecular architecture with specific chemical properties.

Molecular Identity Parameters

The compound can be identified through several standardized chemical descriptors, which are essential for database indexing and cross-reference in scientific literature. These identifiers establish the precise molecular identity and structural arrangement.

| Parameter | Value | Significance |

|---|---|---|

| IUPAC Name | 1-(dimethylamino)-6-methylheptan-3-one | Systematic chemical nomenclature |

| CAS Registry Number | 107245-26-1 | Unique identifier for chemical substances |

| Molecular Formula | C10H21NO | Atomic composition |

| Molecular Weight | 171.28 g/mol | Mass per mole of substance |

| InChI | InChI=1S/C10H21NO/c1-9(2)5-6-10(12)7-8-11(3)4/h9H,5-8H2,1-4H3 | International Chemical Identifier string |

| InChI Key | PZBJXYOGYUXIQV-UHFFFAOYSA-N | Hashed version of InChI for database searching |

| Canonical SMILES | CC(C)CCC(=O)CCN(C)C | Simplified molecular-input line-entry system notation |

The molecular structure contains two primary functional groups: a ketone (C=O) at position 3 and a dimethylamino group (-N(CH3)2) at position 1. This arrangement contributes significantly to the compound's chemical behavior and reactivity patterns.

Preparation and Synthesis Methods

The synthesis of 1-(Dimethylamino)-6-methylheptan-3-one can be accomplished through various synthetic routes, with methods optimized for laboratory and industrial applications. Understanding these methodologies is crucial for researchers seeking to produce this compound for experimental or commercial purposes.

Laboratory Synthesis

In laboratory settings, 1-(Dimethylamino)-6-methylheptan-3-one can be synthesized through the reaction of 6-methylheptan-3-one with dimethylamine under controlled conditions. This process typically requires:

-

A suitable catalyst to facilitate the reaction

-

An inert atmosphere to prevent unwanted side reactions

-

Carefully controlled temperature and pressure parameters

-

Appropriate solvent systems to optimize yield

The reaction conditions must be precisely managed to achieve high yields and product purity. The synthesis often employs techniques such as reflux, distillation, and chromatographic purification to isolate the desired product from reaction mixtures.

Industrial Production Methods

For larger-scale production, industrial methods for synthesizing 1-(Dimethylamino)-6-methylheptan-3-one typically involve batch or continuous processes with enhanced efficiency measures. These industrial approaches feature:

-

Automated reaction systems with precise control parameters

-

Advanced monitoring techniques to ensure consistent quality

-

Scaled-up reaction vessels with optimized mixing and heat transfer

-

Additional purification steps such as distillation or crystallization

Industrial production methodologies prioritize process efficiency, cost-effectiveness, and product consistency, making them suitable for commercial-scale manufacturing of this specialized chemical compound.

Chemical Reactivity Profile

The reactivity of 1-(Dimethylamino)-6-methylheptan-3-one is defined by its functional groups, which serve as reaction sites for various chemical transformations. Understanding these reactivity patterns is essential for predicting behavior in synthetic applications and potential interactions in research settings.

Common Reaction Types

1-(Dimethylamino)-6-methylheptan-3-one can participate in several reaction types, influenced by its ketone and dimethylamino functionalities:

Oxidation Reactions

The compound can undergo oxidation reactions to form corresponding oxides or other oxygen-containing derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, which target specific functional groups within the molecule.

Reduction Processes

Reduction reactions can convert the ketone group to an alcohol functionality. This transformation typically employs reducing agents such as lithium aluminum hydride or sodium borohydride, which selectively reduce carbonyl groups under controlled conditions.

Substitution Reactions

The dimethylamino group can participate in substitution reactions, where it is replaced by other functional groups. These reactions often involve reagents like halogens or alkylating agents, which facilitate the substitution process and lead to structural modifications.

Reaction Products

The products formed from reactions involving 1-(Dimethylamino)-6-methylheptan-3-one depend on specific conditions and reagents employed:

-

Oxidation reactions may yield carboxylic acids or esters

-

Reduction processes typically produce corresponding alcohols

-

Substitution reactions generate derivatives with modified functional groups

These reaction pathways demonstrate the versatility of 1-(Dimethylamino)-6-methylheptan-3-one as a synthetic intermediate and highlight its potential for generating diverse chemical derivatives.

Research and Scientific Applications

1-(Dimethylamino)-6-methylheptan-3-one has found utility across multiple scientific disciplines, serving as both a research tool and a synthetic building block for more complex molecular structures.

Applications in Chemistry

In chemical research, this compound functions primarily as an intermediate in the synthesis of more complex organic molecules. Its structural features make it valuable for constructing compounds with specific functional arrangements, particularly those requiring precise spatial orientation of dimethylamino and ketone groups.

Biological Research Applications

The compound's interactions with biological molecules present opportunities for studying biochemical processes and mechanisms. Research in this area investigates:

-

Binding interactions with proteins and enzymes

-

Structure-activity relationships in biological systems

-

Potential effects on cellular signaling pathways

-

Metabolic transformations and degradation pathways

These investigations contribute to understanding how structurally similar compounds might influence biological systems and provide insights into potential applications in biotechnology and medicine.

Industrial Research Applications

In industrial settings, 1-(Dimethylamino)-6-methylheptan-3-one serves in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications requiring specific chemical interactions, solubility profiles, or reactivity patterns.

Mechanism of Action

The mechanism by which 1-(Dimethylamino)-6-methylheptan-3-one interacts with molecular targets involves several key processes that depend on its structural features.

Molecular Interactions

The compound can interact with molecular targets through its functional groups, which serve as binding sites for intermolecular interactions:

-

The dimethylamino group can form hydrogen bonds or participate in electrostatic interactions

-

The ketone functionality can engage in hydrogen bonding as a hydrogen bond acceptor

-

The hydrophobic alkyl chain contributes to van der Waals interactions and influences solubility properties

These interactions collectively determine how the compound engages with enzymes, receptors, and other biological macromolecules.

Comparative Analysis with Similar Compounds

1-(Dimethylamino)-6-methylheptan-3-one belongs to a family of structurally related compounds that share certain features while differing in specific aspects of their molecular architecture.

Structural Comparison with Analogues

The table below presents a comparative analysis of 1-(Dimethylamino)-6-methylheptan-3-one with structurally similar compounds:

| Compound | Molecular Formula | Key Structural Differences | Relative Reactivity |

|---|---|---|---|

| 1-(Dimethylamino)-6-methylheptan-3-one | C10H21NO | Baseline reference structure | Reference standard |

| 1-(Dimethylamino)-2-methylpentan-3-one | C8H17NO | Shorter carbon chain; methyl group at position 2 | Higher reactivity due to shorter chain |

| 1-(Dimethylamino)-4-methylpentan-3-one | C8H17NO | Shorter carbon chain; methyl group at position 4 | Similar reactivity to 2-methyl analog |

| 1-(Dimethylamino)-3-methylbutan-2-one | C7H15NO | Much shorter carbon chain; ketone at position 2 | Significantly different reactivity profile |

This comparative analysis highlights the uniqueness of 1-(Dimethylamino)-6-methylheptan-3-one, particularly its longer carbon chain compared to similar compounds. These structural differences result in distinct chemical and physical properties, making it valuable for specific applications where these unique characteristics are advantageous.

Future Research Directions

Research on 1-(Dimethylamino)-6-methylheptan-3-one presents several promising avenues for future investigation, spanning synthetic chemistry, materials science, and biological applications.

Synthetic Methodology Development

Future research could focus on developing more efficient and sustainable synthetic routes for producing 1-(Dimethylamino)-6-methylheptan-3-one, potentially including:

-

Green chemistry approaches with reduced environmental impact

-

Catalytic methods with enhanced selectivity and yield

-

Continuous flow processes for more efficient production

-

Stereoselective syntheses for producing specific isomers

These methodological advances would expand the accessibility of this compound for research and industrial applications.

Structure-Function Studies

Additional investigations into the relationship between the compound's structure and its functional properties could reveal new applications and optimize its performance in existing uses:

-

Systematic studies of structural modifications and their effects on reactivity

-

Computational modeling to predict properties and interactions

-

Spectroscopic analyses to characterize electronic and conformational features

-

Structure-based design of derivatives with enhanced properties

These structure-function studies would deepen understanding of the compound's fundamental properties and expand its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume